

An In-depth Technical Guide to the Thermochemical Data of Hexyl Hexanoate

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Compound of Interest

Compound Name: *Hexyl hexanoate*

Cat. No.: *B1581653*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **hexyl hexanoate**. The information is compiled from various sources and is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is of interest.

Introduction to Hexyl Hexanoate

Hexyl hexanoate ($C_{12}H_{24}O_2$) is an ester with a fruity odor, commonly used as a flavoring and fragrance agent. Beyond its applications in the food and cosmetic industries, understanding its thermochemical properties is crucial for process design, safety assessments, and computational modeling in various research and development settings.

Thermochemical Data

The following tables summarize the key thermochemical properties of **hexyl hexanoate** and its precursor molecules, hexanoic acid and 1-hexanol. Direct experimental data for **hexyl hexanoate** is limited; therefore, some values are calculated based on the properties of its precursors and general principles of thermochemistry.

Table 1: Thermochemical Data for **Hexyl Hexanoate** ($C_{12}H_{24}O_2$)

Property	Symbol	Value	Unit	Source/Method
Molar Mass	M	200.32	g/mol	Calculated
Heat of Vaporization	ΔH_{vap}	48.3	kJ/mol	[1]
Calculated Standard Enthalpy of Formation (liquid)	$\Delta H^{\circ}_{\text{f,l}}$	-704.0 ± 2.2	kJ/mol	Calculated
Estimated Standard Enthalpy of Combustion (liquid)	$\Delta H^{\circ}_{\text{c,l}}$	-7485.5 ± 2.2	kJ/mol	Calculated

*Calculated based on the standard enthalpies of formation of reactants and an estimated enthalpy of esterification.

Table 2: Thermochemical Data for Hexanoic Acid ($\text{C}_6\text{H}_{12}\text{O}_2$)

Property	Symbol	Value	Unit	Source
Molar Mass	M	116.16	g/mol	Calculated
Standard Enthalpy of Formation (liquid)	$\Delta H^{\circ}_{f,l}$	-581.8 ± 1.1	kJ/mol	[2]
Standard Enthalpy of Combustion (liquid)	$\Delta H^{\circ}_{c,l}$	-3494.29 ± 0.66	kJ/mol	[2]
Liquid Heat Capacity (at 298 K)	$C_{p,l}$	225.1	J/(mol·K)	[3]

Table 3: Thermochemical Data for 1-Hexanol (C₆H₁₄O)

Property	Symbol	Value	Unit	Source
Molar Mass	M	102.17	g/mol	Calculated
Standard Enthalpy of Formation (liquid)	$\Delta H^{\circ}_{f,l}$	-391.0	kJ/mol	[4]
Standard Enthalpy of Combustion (liquid)	$\Delta H^{\circ}_{c,l}$	-3984	kJ/mol	[5]
Liquid Heat Capacity (at 298.15 K)	$C_{p,l}$	243.2	J/(mol·K)	[6]

Experimental Protocols

Detailed experimental protocols for the determination of thermochemical data for **hexyl hexanoate** are not readily available in the literature. Therefore, this section provides detailed, representative methodologies for key experiments based on standard procedures for similar organic liquids.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid **hexyl hexanoate** can be determined using a bomb calorimeter. The following protocol is based on established methods for liquid organic compounds.^{[7][8]}

Objective: To measure the heat released during the complete combustion of a known mass of **hexyl hexanoate**.

Apparatus:

- Isoperibol bomb calorimeter
- Oxygen bomb
- Sample crucible (platinum or silica)
- Ignition wire (e.g., nichrome or platinum)
- Benzoic acid (for calibration)
- High-purity oxygen
- Digital thermometer with high resolution
- Balance (accurate to ± 0.1 mg)
- Pipette (for adding deionized water)

Procedure:

- Calibration:

- The calorimeter is calibrated by combusting a known mass (approximately 1 g) of benzoic acid, which has a certified heat of combustion.
- The temperature rise of the water in the calorimeter jacket is recorded, and the heat capacity of the calorimeter is calculated.
- Sample Preparation:
 - A sample of high-purity **hexyl hexanoate** (approximately 0.8 - 1.0 g) is accurately weighed into the sample crucible.
 - A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.
 - 1 mL of deionized water is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.
- Combustion:
 - The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
 - The bomb is placed in the calorimeter bucket containing a known mass of water.
 - The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
 - The sample is ignited by passing a current through the fuse wire.
 - The temperature of the water is recorded at regular intervals until a constant temperature is reached after the initial rise.
- Data Analysis:
 - The corrected temperature rise is determined, accounting for heat exchange with the surroundings.

- The total heat released is calculated using the heat capacity of the calorimeter and the corrected temperature rise.
- Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.
- The standard enthalpy of combustion of **hexyl hexanoate** is then calculated per mole of substance.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity of liquid **hexyl hexanoate** can be measured using a differential scanning calorimeter according to standard methods such as ASTM E1269.^[6]

Objective: To measure the heat flow required to raise the temperature of a known mass of **hexyl hexanoate** at a constant rate.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans
- Sapphire standard (for calibration)
- Microbalance

Procedure:

- Calibration:
 - The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
 - A baseline is established by running the temperature program with empty sample and reference pans.

- Sapphire Standard Measurement:
 - A sapphire disc of known mass is placed in a sample pan, and the temperature program is run to obtain the heat flow curve for the standard.
- Sample Measurement:
 - A sample of **hexyl hexanoate** (typically 5-10 mg) is hermetically sealed in an aluminum pan.
 - The sample is placed in the DSC, and the same temperature program is run. The temperature program typically involves a heating ramp (e.g., 10 or 20 °C/min) over the desired temperature range.
- Data Analysis:
 - The heat flow difference between the sample and the empty pan is measured as a function of temperature.
 - The specific heat capacity (Cp) of the **hexyl hexanoate** is calculated at a given temperature using the following equation:

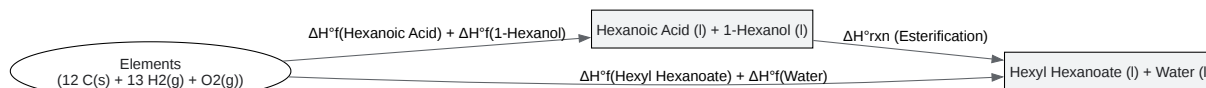
$$Cp(\text{sample}) = (\Delta q_{\text{sample}} / m_{\text{sample}}) * (m_{\text{std}} / \Delta q_{\text{std}}) * Cp(\text{std})$$

where:

- Δq is the heat flow
- m is the mass
- std refers to the sapphire standard

Signaling Pathways and Logical Relationships

In the context of thermochemical data, the primary logical relationship is the application of Hess's Law to determine the enthalpy of formation of **hexyl hexanoate** from the enthalpies of formation of its reactants (hexanoic acid and 1-hexanol) and the enthalpy of the esterification reaction.



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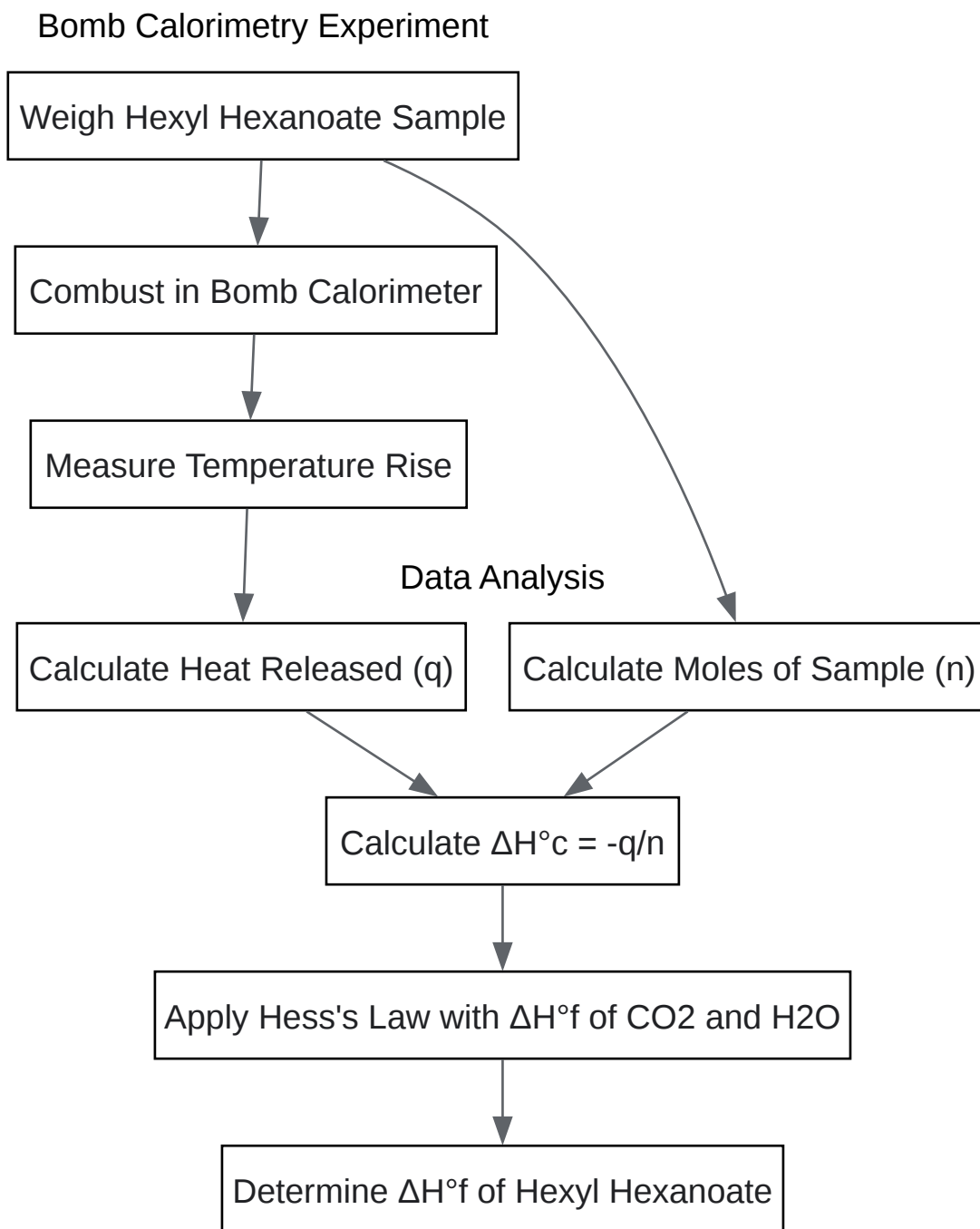
Caption: Hess's Law cycle for the formation of **hexyl hexanoate**.

The enthalpy of formation of **hexyl hexanoate** can be calculated using the following equation derived from the cycle above:

$$\Delta H^\circ_f(\text{Hexyl Hexanoate}) = \Delta H^\circ_f(\text{Hexanoic Acid}) + \Delta H^\circ_f(1\text{-Hexanol}) + \Delta H^\circ_{\text{rxn}}(\text{Esterification}) - \Delta H^\circ_f(\text{Water})$$

The Fischer esterification reaction is generally considered to be nearly thermoneutral, with an average enthalpy of reaction ($\Delta H^\circ_{\text{rxn}}$) of approximately -3 ± 2 kJ/mol for various esters. In the absence of a specific experimental value for the esterification of hexanoic acid with 1-hexanol, this average value is used for the calculation in Table 1.

The workflow for the experimental determination of the standard enthalpy of combustion and its use in calculating the standard enthalpy of formation is another key logical relationship.



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Caption: Workflow for determining the enthalpy of formation from combustion calorimetry.

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